6-Methoxy-7-methyl-8-oxoguanine

Natural product chemistry Purine alkaloid Structure-activity relationship

6-Methoxy-7-methyl-8-oxoguanine is a purine alkaloid belonging to the 8-oxoguanine class, characterized by a 6-methoxy, 7-methyl, and 8-oxo substitution pattern on the purine core. It was first isolated from the ascidian Symplegma rubra collected off the southeastern coast of Brazil and subsequently re-isolated from Red Sea specimens of the same species alongside the novel analogs 6-methoxy-7,9-dimethyl-8-oxoguanine and 6-methoxy-9-methyl-8-oxoguanine.

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
Cat. No. B1249339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methyl-8-oxoguanine
Synonyms6-methoxy-7-methyl-8-oxoguanine
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=C(N=C2OC)N
InChIInChI=1S/C7H9N5O2/c1-12-3-4(10-7(12)13)9-6(8)11-5(3)14-2/h1-2H3,(H3,8,9,10,11,13)
InChIKeyDAHAOEBKKGDLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methyl-8-oxoguanine: A Marine-Derived Purine Alkaloid for Chemical Biology and Kinase Research


6-Methoxy-7-methyl-8-oxoguanine is a purine alkaloid belonging to the 8-oxoguanine class, characterized by a 6-methoxy, 7-methyl, and 8-oxo substitution pattern on the purine core [1]. It was first isolated from the ascidian Symplegma rubra collected off the southeastern coast of Brazil and subsequently re-isolated from Red Sea specimens of the same species alongside the novel analogs 6-methoxy-7,9-dimethyl-8-oxoguanine and 6-methoxy-9-methyl-8-oxoguanine [1][2]. Its structure was established by 1D and 2D NMR spectroscopy and high-resolution mass spectrometry [1][2]. The compound is also reported from the ascidian Symplegma oceania [3].

1 Marine purine alkaloid probe for kinase-focused chemical biology
2 Reported multi-kinase fingerprint at screening concentration
3 Verified spectroscopic reference data for analytical method development
4 Non-endogenous tool compound; no mammalian background interference

Why 8-Oxoguanine or Other Methylated Purine Analogs Cannot Substitute for 6-Methoxy-7-methyl-8-oxoguanine in Specialized Research Applications


The combination of a 6-methoxy group, a 7-methyl group, and an 8-oxo moiety creates a unique electronic and steric environment that distinguishes this compound from both unsubstituted 8-oxoguanine (the primary endogenous oxidative DNA lesion) and other methylated 8-oxoguanine analogs such as 6-methoxy-7,9-dimethyl-8-oxoguanine or 6-methoxy-9-methyl-8-oxoguanine [1][2]. The absence of methylation at the N-9 position—present in the 7,9-dimethyl analog—alters the hydrogen-bond donor/acceptor pattern and may affect interactions with kinase ATP-binding pockets and DNA glycosylase active sites [2]. Generic substitution with 8-oxoguanine, which lacks both the 6-methoxy and 7-methyl modifications, would yield a compound with fundamentally different physicochemical properties (LogP, solubility, hydrogen-bonding capacity) and a distinct biological profile centered on mutagenic DNA mispairing rather than kinase modulation [1].

This Compound 6-OCH₃, N7-CH₃, C8=O; no N9 substitution
N-9 Methylated Analogs N9-CH₃ alters hydrogen-bonding pattern; steric and electronic profile may not transfer
This Compound Reported multi-kinase activity fingerprint
8-Oxoguanine Endogenous lesion; no reported kinase activity; DNA mispairing background may confound assays

Quantitative Differentiation Evidence for 6-Methoxy-7-methyl-8-oxoguanine Versus Closest Analogs


Structural Differentiation: 6-OCH₃ / 7-CH₃ / 8-Oxo Pattern Versus 8-Oxoguanine and N-9 Methylated Analogs

6-Methoxy-7-methyl-8-oxoguanine bears methoxy substitution at C-6, methyl substitution at N-7, and a carbonyl at C-8, whereas 8-oxoguanine has no substituents at C-6 or N-7 [1]. The closest co-isolated analogs—6-methoxy-7,9-dimethyl-8-oxoguanine and 6-methoxy-9-methyl-8-oxoguanine—differ in their N-9 methylation status [2]. This specific substitution pattern is confirmed by ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and HRMS data [1][2].

Substitution Pattern
Head-to-head
C6-OCH₃, N7-CH₃, C8=O; no N9 substitution
Unique hydrogen-bonding and steric fit context
Confirmed by 1D/2D NMR and HRMS
Natural product chemistry Purine alkaloid Structure-activity relationship

Protein Kinase Inhibitory Activity: Multi-Kinase Profiling at a Single Concentration Versus Co-Isolated Analogs

6-Methoxy-7-methyl-8-oxoguanine was evaluated for protein kinase inhibitory activity against CDK5, CK1, DyrK1A, and GSK3 at a single concentration of 10 μg/mL, alongside 6-methoxy-7,9-dimethyl-8-oxoguanine, 6-methoxy-9-methyl-8-oxoguanine, and other co-isolated purines [1]. The paper reports moderate activity for all tested compounds but does not provide individual IC₅₀ values or percent-inhibition figures, precluding a quantitative potency comparison [1]. The multi-kinase panel provides a preliminary activity fingerprint that is absent for unsubstituted 8-oxoguanine in the same assay context.

Kinase Activity
Class-level
Moderate activity vs CDK5, CK1, DyrK1A, GSK3 at 10 μg/mL
Supports kinase probe selection context
Exact % inhibition not reported; data to verify
Kinase inhibition Chemical biology Drug discovery

Predicted ADMET Profile: In Silico CYP Inhibition and Transporter Interaction Patterns

In silico prediction via admetSAR 2 indicates that 6-methoxy-7-methyl-8-oxoguanine has a high probability (96.65%) of CYP2C8 inhibition and a moderate probability (53.97%) of CYP1A2 inhibition, while showing low predicted inhibition of CYP3A4 (9.56%), CYP2C9 (1.36%), CYP2C19 (4.30%), and CYP2D6 (4.71%) [1]. Predicted transporter inhibition includes OATP1B1 (96.77%) and OATP1B3 (94.88%) [1]. No comparable in silico ADMET data are publicly available for the N-9 methylated analogs.

Predicted ADMET
Supporting
CYP2C8 inhibition probability 96.65%
Alerts to potential metabolic liabilities in cell assays
In silico prediction via admetSAR 2.0
ADMET prediction Drug-likeness Computational pharmacology

Spectroscopic Fingerprint: NMR and MS Reference Data for Identity Verification and Quality Control

Full ¹H and ¹³C NMR assignments and high-resolution mass spectral data for 6-methoxy-7-methyl-8-oxoguanine are reported in the primary isolation papers, enabling unambiguous identity confirmation [1][2]. The compound is also cataloged in the KnowItAll NMR Spectral Library and KnowItAll GC-MS Library [3]. In contrast, spectroscopic reference data for the N-9 methylated analogs (6-methoxy-7,9-dimethyl-8-oxoguanine and 6-methoxy-9-methyl-8-oxoguanine) are available only from the single 2015 paper and are not yet deposited in commercial spectral libraries.

Spectral Reference Data
Supporting
¹H, ¹³C, HSQC, HMBC, COSY, HRMS deposited in KnowItAll libraries
Supports rapid identity verification for QC
N-9 methylated analogs lack commercial library deposition
Analytical chemistry Quality control Reference standard

Natural Product Provenance: Marine Tunicate Origin Versus Endogenous 8-Oxoguanine

6-Methoxy-7-methyl-8-oxoguanine has been isolated from two ascidian species—Symplegma rubra (Brazilian and Red Sea specimens) and Symplegma oceania—but has not been detected as an endogenous mammalian metabolite [1][2][3]. By contrast, 8-oxoguanine is a ubiquitous endogenous oxidative DNA lesion generated by reactive oxygen species in all aerobic organisms [4]. This difference in origin makes the compound valuable as a non-endogenous chemical probe, free from the background interference that complicates cellular studies of 8-oxoguanine.

Natural Provenance
Context-dependent
Marine ascidian metabolite; not an endogenous mammalian lesion
Cleaner chemical biology tool; no endogenous background
8-Oxoguanine is a ubiquitous oxidative DNA lesion
Marine natural products Chemical ecology Biosynthesis

High-Value Application Scenarios for 6-Methoxy-7-methyl-8-oxoguanine Procurement


Chemical Biology Probe for Kinase Inhibition Profiling

Investigators studying CDK5, CK1, DyrK1A, or GSK3 can employ 6-methoxy-7-methyl-8-oxoguanine as a structurally defined starting point for kinase inhibition studies, given its demonstrated moderate activity in a multi-kinase panel [1]. Unlike 8-oxoguanine, which has no reported kinase activity, this compound provides a purine scaffold with a documented kinase interaction fingerprint that can guide medicinal chemistry optimization.

Reference Standard for Analytical Method Development and Quality Control

The availability of fully assigned ¹H and ¹³C NMR spectra and HRMS data, along with deposition in the KnowItAll spectral libraries, makes this compound suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting oxidized purine alkaloids [1][2]. This advantage is not yet matched by the N-9 methylated analogs, whose spectral data are confined to a single primary publication.

Marine Natural Product Chemistry and Chemical Ecology Research

As a secondary metabolite isolated from two Symplegma species across distinct geographic locations (Brazil, Red Sea), this compound serves as a chemotaxonomic marker for ascidian natural product research [1][2][3]. Its role in the chemical ecology of sessile marine invertebrates remains unexplored, offering a niche research opportunity unavailable with ubiquitous endogenous purines.

Structure-Activity Relationship (SAR) Studies on 8-Oxoguanine Derivatives

The specific 6-OCH₃/7-CH₃/8-oxo substitution pattern, lacking N-9 methylation, provides a distinct SAR data point when systematically compared with 6-methoxy-7,9-dimethyl-8-oxoguanine, 6-methoxy-9-methyl-8-oxoguanine, and unsubstituted 8-oxoguanine for molecular recognition studies involving DNA glycosylases, purine-binding proteins, or nucleotide-metabolizing enzymes [1][2].

Application
Selection Property
Validation Focus
Kinase inhibition probe studies
Multi-kinase screening fingerprint
Kinase panel assay context review
Analytical method development
Verified spectroscopic reference data
NMR and HRMS identity confirmation
Marine natural product chemistry
Chemotaxonomic marker origin
Ascidian secondary metabolite profiling
SAR studies on 8-oxoguanine derivatives
Distinct substitution pattern (no N9-methyl)
Purine recognition endpoint review
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